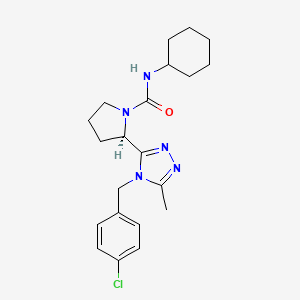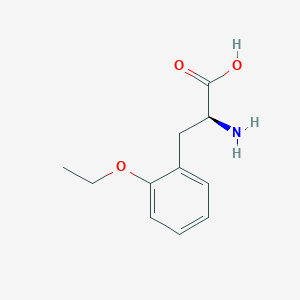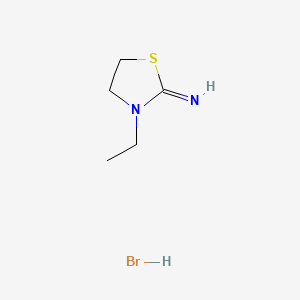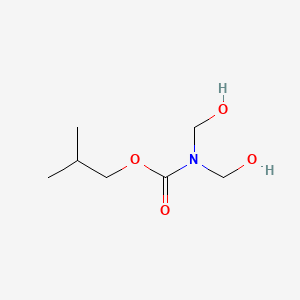![molecular formula C11H15N3O2S B13952664 (R)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952664.png)
(R)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrolidine ring, a benzothiadiazine ring, and a dioxide group, making it a unique and potentially valuable molecule in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the formation of the benzothiadiazine ring. Key reagents and catalysts are used to facilitate these reactions, and specific conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine: Lacks the dioxide group, leading to different chemical properties.
3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide: The racemic mixture of the compound, which may have different biological activity.
Uniqueness
The presence of the ®-configuration and the dioxide group in ®-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide makes it unique compared to its analogs
Eigenschaften
Molekularformel |
C11H15N3O2S |
|---|---|
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
3-[(3R)-pyrrolidin-3-yl]-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide |
InChI |
InChI=1S/C11H15N3O2S/c15-17(16)13-11-4-2-1-3-9(11)8-14(17)10-5-6-12-7-10/h1-4,10,12-13H,5-8H2/t10-/m1/s1 |
InChI-Schlüssel |
XPBMCFRRLBEPCM-SNVBAGLBSA-N |
Isomerische SMILES |
C1CNC[C@@H]1N2CC3=CC=CC=C3NS2(=O)=O |
Kanonische SMILES |
C1CNCC1N2CC3=CC=CC=C3NS2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)

![5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952591.png)



![6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)
![3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one](/img/structure/B13952645.png)

![6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)




